molecular formula C13H10ClFO B6380940 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261990-23-1

3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6380940
CAS RN: 1261990-23-1
M. Wt: 236.67 g/mol
InChI Key: VCZFWTXLSKYGOM-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% (3-CFMP) is a chemical compound that has been studied for a variety of scientific research applications. It is a white crystalline solid with a melting point of 133-135°C and a molecular weight of 258.6 g/mol. 3-CFMP is primarily used in laboratory experiments due to its unique properties and its ability to be synthesized in a variety of ways.

Scientific Research Applications

3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has a variety of scientific research applications, including the study of enzyme kinetics, the determination of enzyme inhibition, and the evaluation of the antioxidant activity of compounds. It can also be used as a reference compound for the development of new drugs or as a starting material for the synthesis of other compounds. Additionally, it can be used as a reagent in the synthesis of other compounds and as a catalyst in organic reactions.

Mechanism of Action

3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% works by binding to the active site of an enzyme, which prevents the enzyme from catalyzing a reaction. This binding can be reversible or irreversible, depending on the nature of the enzyme and the compound. Additionally, 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% can interact with other molecules in the cell, such as proteins and DNA, to alter their function.
Biochemical and Physiological Effects
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has been found to be an effective inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. Additionally, it has been shown to have anti-inflammatory and antitumor effects in animal studies.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages, including its low cost, its availability, and its ability to be synthesized in a variety of ways. Additionally, it can be used as a reference compound for the development of new drugs or as a starting material for the synthesis of other compounds. However, there are some limitations to its use, such as its potential to cause allergic reactions in some individuals and its potential to interact with other molecules in the cell.

Future Directions

There are several potential future directions for the use of 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% in scientific research. These include further studies of its mechanism of action, the development of new drugs based on its structure, and the evaluation of its potential therapeutic applications. Additionally, further studies are needed to evaluate its potential toxicological effects, as well as its potential to interact with other molecules in the cell. Finally, further research is needed to evaluate its potential uses in food and cosmetic products.

Synthesis Methods

3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Claisen condensation. The Grignard reaction involves the reaction of an organomagnesium halide with an aldehyde or ketone to produce a tertiary alcohol. The Williamson ether synthesis is a type of nucleophilic substitution reaction in which an alkoxide ion reacts with an alkyl halide to form an ether. The Claisen condensation is a condensation reaction of two esters in the presence of a base to form a β-keto ester.

properties

IUPAC Name

3-chloro-5-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)15)10-4-11(14)7-12(16)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZFWTXLSKYGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685900
Record name 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-fluoro-4-methylphenyl)phenol

CAS RN

1261990-23-1
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261990-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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